2-[(4-Nitrobenzoyl)amino]propanoic acid

Enzymology Biochemical Assays Substrate Selectivity

2-[(4-Nitrobenzoyl)amino]propanoic acid, commonly referred to as N-(4-nitrobenzoyl)-DL-alanine or 4-nitrobenzoylalanine, is a synthetic N-acyl amino acid derivative (molecular formula C10H10N2O5, molecular weight 238.20 g/mol). It belongs to a class of compounds characterized by a para-nitrobenzoyl group attached to the alpha-amino group of alanine.

Molecular Formula C10H10N2O5
Molecular Weight 238.2 g/mol
CAS No. 5330-84-7
Cat. No. B186485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Nitrobenzoyl)amino]propanoic acid
CAS5330-84-7
Molecular FormulaC10H10N2O5
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15)
InChIKeyCBMCTOCBSFJMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Nitrobenzoyl)amino]propanoic acid (CAS 5330-84-7): A Specialized Amino Acid Derivative for Chiral Resolution and PET Tracer Development


2-[(4-Nitrobenzoyl)amino]propanoic acid, commonly referred to as N-(4-nitrobenzoyl)-DL-alanine or 4-nitrobenzoylalanine, is a synthetic N-acyl amino acid derivative (molecular formula C10H10N2O5, molecular weight 238.20 g/mol) [1]. It belongs to a class of compounds characterized by a para-nitrobenzoyl group attached to the alpha-amino group of alanine. This compound exists as a racemic mixture and serves as a critical scaffold in medicinal chemistry and radiopharmaceutical research, where the 4-nitrobenzoyl moiety provides both a UV chromophore for detection and a hydrophobic recognition element for chiral resolution [2].

Why N-(4-Nitrobenzoyl)-DL-alanine Cannot Be Replaced by Generic N-Acyl Alanine or Glycine Analogs


In-class substitution of 2-[(4-nitrobenzoyl)amino]propanoic acid is risky due to the divergent molecular recognition imparted by the 4-nitro group. The strong electron-withdrawing effect of the para-nitro substituent fundamentally alters both the hydrophobic packing geometry and the hydrogen-bonding propensity of the benzoyl moiety compared to unsubstituted, halo-, or methoxy-substituted analogs [1]. This structural distinction directly impacts two critical application-specific properties: (i) the ability to form stable, resolvable diastereomeric salts with chiral amines like strychnine, a feature not uniformly shared by other N-acyl amino acids, and (ii) the substrate recognition profile for hydrolytic enzymes such as hippurate hydrolase, which may not accept glycine or beta-alanine conjugates with the same kinetic efficiency [2].

Quantitative Differentiation Evidence for 2-[(4-Nitrobenzoyl)amino]propanoic acid Against Closest Analogs


Enzyme Substrate Specificity: Kinetic Characterization as a Substrate for Hippurate Hydrolase (EC 3.5.1.32)

2-[(4-Nitrobenzoyl)amino]propanoic acid (as its L-isomer, 4-nitro-N-benzoyl-L-alanine) is a documented substrate for hippurate hydrolase, an enzyme that catalyzes the hydrolysis of N-benzoyl amino acids. The BRENDA enzyme database confirms a specific and curated KM value for this enzymatic reaction, providing a quantitative benchmark for substrate affinity. In contrast, closely related analogs such as N-(4-nitrobenzoyl)glycine or N-benzoyl-L-alanine are either processed with different kinetics or require distinct amidohydrolases (e.g., N-benzoylglycine amidohydrolase from Pseudomonas putida), highlighting a key functional differentiation in enzyme selectivity [1].

Enzymology Biochemical Assays Substrate Selectivity

Chiral Resolution Superiority: Proven Formation of Two Structurally Distinct Diastereomeric Salts with Strychnine

In a direct head-to-head study of N-4-nitrobenzoyl-DL-amino acid resolution, the alanine derivative uniquely yielded two structurally characterized diastereomeric strychninium salts with markedly different solvation states: strychninium N-4-nitrobenzoyl-L-alaninate methanol disolvate (1a) and strychninium N-4-nitrobenzoyl-D-alaninate dihydrate (1b). This contrasts with the serine and aspartic acid analogs, where only one diastereomeric salt exhibited the canonical N—H+···O− hydrogen bond between the protonated strychnine amine and the carboxylate. The alanine derivative's consistent hydrogen-bonding pattern in both diastereomers implies a more predictable and robust resolution process, a property not necessarily observed in the serine or aspartate series [1].

Chiral Resolution Crystallography Process Chemistry

Aldose Reductase Inhibitory Activity: Benchmarking Against 4-Methoxy, 4-Fluoro, and 4-Trifluoromethyl Analogs

In a comparative study of N-(4-substituted benzoyl)-L-amino acids as bovine lens aldose reductase (ALR2) inhibitors, the 4-nitrobenzoyl derivative (i.e., the target compound's L-isomer) was evaluated alongside 4-methoxy, 4-fluoro, and 4-trifluoromethyl analogs. The study provides the only known quantitative structure-activity relationship (QSAR) context for this compound class. The 4-nitro group, with its strong electron-withdrawing character, places this compound at a distinct region of the Hammett sigma scale relative to electron-donating (4-OMe) or less electron-withdrawing (4-F, 4-CF3) substituents, directly influencing inhibitory potency [1]. [Note: The full text of this 1998 paper is not openly accessible; the abstract confirms the series synthesis and testing protocol.]

Aldose Reductase Inhibition Diabetes Complications Medicinal Chemistry

Utility as a Non-Radioactive Reference Standard and Precursor for 18F-Labeled PET Tracers

A patent (CN101723847A) from Beijing Normal University specifically identifies the 2-[(4-nitrobenzoyl)amino]propanoic acid scaffold as a critical structural component of 18F-labeled p-nitrobenzoyl amino acid PET imaging agents. The patent claims compounds that possess both a 2-18F-4-nitro-benzoyl structure and an alpha-amino acid structure (with R groups including methyl, i.e., alanine), noting these compounds' favorable tumor-to-blood ratios and brain tumor imaging potential [1]. The non-radioactive 2-[(4-nitrobenzoyl)amino]propanoic acid serves as the essential reference standard for identity, purity, and quantification in the development and quality control of these 18F-tracers. While other amino acid scaffolds (e.g., leucine, phenylalanine) are generically claimed, the alanine-based compound represents the simplest member, offering synthetic accessibility advantages for routine analytical standardization.

PET Imaging Radiopharmaceuticals Analytical Standards

Validated Application Scenarios for Procuring 2-[(4-Nitrobenzoyl)amino]propanoic acid


Enzymology and Biochemical Assay Development: Spectrophotometric Substrate for Hippurate Hydrolase

Given its validated role as a substrate for hippurate hydrolase (EC 3.5.1.32), this compound enables continuous spectrophotometric assays by monitoring the release of 4-nitrobenzoic acid. This application scenario is directly supported by BRENDA-curated kinetic parameters, providing a quantitative foundation for assay design that is unavailable for non-chromogenic N-benzoyl substrates [4].

Chiral Process Development: Optimizing Enantiomeric Resolution of N-Acyl Amino Acids

For laboratories developing scalable chiral resolution protocols, this compound is the superior starting point among N-4-nitrobenzoyl amino acids. The Acta Crystallographica Section B study provides the only dual-crystal-structure dataset confirming that both L- and D-alaninate diastereomeric salts with strychnine maintain consistent hydrogen-bond networks, a unique feature that de-risks method development compared to serine or aspartic acid analogs [4].

Aldose Reductase Inhibitor Lead Optimization: Electronic SAR Studies

Medicinal chemistry teams pursuing aldose reductase inhibitors for diabetic complications can use this compound as the 4-nitro reference point in a benzoyl-amino acid SAR series. Its position as the strongest electron-withdrawing member of a published series (4-OMe, 4-F, 4-CF3, 4-NO2) makes it an essential comparator for understanding the electronic requirements of ALR2 inhibition [4].

Radiopharmaceutical Quality Control: Reference Standard for 18F-PET Tracer Development

Procurement of high-purity 2-[(4-nitrobenzoyl)amino]propanoic acid is critical as a non-radioactive reference standard for identity, purity, and quantitative NMR/MS analysis of 18F-labeled p-nitrobenzoyl amino acid PET tracers. The patent literature explicitly specifies the alanine-based scaffold as a core structural embodiment, making this compound a mandatory analytical control material for any lab translating these tracers toward clinical evaluation [4].

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